molecular formula C8H15ClO2S B2768328 (3-Propan-2-ylcyclobutyl)methanesulfonyl chloride CAS No. 2241141-73-9

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride

Cat. No. B2768328
CAS RN: 2241141-73-9
M. Wt: 210.72
InChI Key: KQFHORTVJNHXTA-UHFFFAOYSA-N
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Description

“(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2241141-73-9 . It has a molecular weight of 210.72 .


Molecular Structure Analysis

The IUPAC name for this compound is (3-isopropylcyclobutyl)methanesulfonyl chloride . The Inchi Code is 1S/C8H15ClO2S/c1-6(2)8-3-7(4-8)5-12(9,10)11/h6-8H,3-5H2,1-2H3 .

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis and NMR Studies: Methanesulfonyl chloride is utilized in solvolytic reactions, indicating its application in the synthesis and structure elucidation of complex molecules. The reaction kinetics and solvent effects are significant for understanding the mechanism of action in various solvents (Choi et al., 2000).
  • Molecular Structure Analysis: The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, providing insights into the geometrical parameters crucial for chemical synthesis and design (Hargittai & Hargittai, 1973).

Electrochemical and Catalytic Applications

  • Sodium Insertion into Vanadium Pentoxide: Methanesulfonyl chloride, when used as an electrolyte, demonstrates the reversible intercalation of sodium into vanadium pentoxide films. This finding is relevant for the development of cathode materials in batteries (Su, Winnick, & Kohl, 2001).

Chemical Reactions and Modifications

  • Sulfonylation of Alcohols: It is employed in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using a combination of tertiary amine and potassium carbonate, showcasing its role in facilitating safe and efficient chemical modifications (Tanabe et al., 1995).
  • Transition-State Structures for Solvolysis: Studies on the solvolysis of methanesulfonyl chloride in water and methanol using molecular orbital methods reveal the SN2 mechanism, indicating its utility in understanding reaction pathways and designing better solvolysis processes (Yang et al., 1997).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride” can be found at the provided link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

(3-propan-2-ylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-6(2)8-3-7(4-8)5-12(9,10)11/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFHORTVJNHXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Propan-2-ylcyclobutyl)methanesulfonyl chloride

CAS RN

2241141-73-9
Record name [3-(propan-2-yl)cyclobutyl]methanesulfonyl chloride
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